molecular formula C9H10N2O2 B8776062 2-Cyclopropyl-4-methyl-5-nitropyridine

2-Cyclopropyl-4-methyl-5-nitropyridine

Cat. No.: B8776062
M. Wt: 178.19 g/mol
InChI Key: YOQJMCKMVGWXMM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-5-nitropyridine

InChI

InChI=1S/C9H10N2O2/c1-6-4-8(7-2-3-7)10-5-9(6)11(12)13/h4-5,7H,2-3H2,1H3

InChI Key

YOQJMCKMVGWXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C2CC2

Origin of Product

United States

Preparation Methods

Nitration Using N₂O₅/SO₂

De Gruyter’s study on nitropyridine synthesis highlights the use of N₂O₅ in liquid SO₂ for nitrating substituted pyridines. For 2-cyclopropyl-4-methylpyridine, this method avoids the harsh conditions of traditional HNO₃/H₂SO₄ mixtures, which can degrade sensitive cyclopropane rings. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing nitration to the para position (C5). Reported yields for analogous substrates range from 29–70%, depending on substituent electronic effects.

Example Protocol :

  • Dissolve 2-cyclopropyl-4-methylpyridine (1.0 equiv) in liquid SO₂ at −11°C.

  • Add N₂O₅ (1.2 equiv) and stir for 4–6 hours.

  • Quench with ice water and extract with dichloromethane.

  • Purify via recrystallization (ethanol/water) to isolate the nitro product.

Cyclopropanation of Halogenated Pyridine Intermediates

Introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions on halogenated precursors is a widely used strategy.

Ullmann-Type Coupling with Cyclopropylboronic Acid

A patent by WO2012093101A1 describes the synthesis of this compound starting from 2-chloro-4-methyl-5-nitropyridine. The chlorine atom at C2 is replaced via a copper-catalyzed coupling with cyclopropylboronic acid under mild conditions:

Reaction Conditions :

  • Substrate: 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9).

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent: DMF, 80°C, 12 hours.

  • Yield: 68–72%.

Mechanistic Insight :
The nitro group at C5 deactivates the pyridine ring, necessitating elevated temperatures and a strong ligand system to facilitate oxidative addition of the cyclopropyl group.

Ring-Formation Strategies

Constructing the pyridine core with pre-installed substituents offers an alternative to post-functionalization.

Hantzsch Dihydropyridine Cyclization

Adapting methods from CN109456257B , a one-pot cyclization using nitromethane and cyclopropane-containing acrylates can yield the target compound.

Key Steps :

  • Condensation of ethyl 2-cyclopropylacrylate with nitromethane under basic conditions (DBN catalyst).

  • Cyclization with triethyl orthoformate and Lewis acid (e.g., ZnCl₂) at 90–100°C.

  • Nitration in situ using fuming HNO₃.

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst (ZnCl₂)5 wt%+15%
Temperature95°CMax yield
Nitration Time3 hoursPurity >99%

Functional Group Interconversion

Hofmann Degradation of Carboxamide Intermediates

WO2000043365A1 outlines a route where 2-chloro-4-methyl-3-cyanopyridine is hydrolyzed to the carboxamide, followed by Hofmann degradation to introduce the amino group, which is subsequently diazotized and replaced with a nitro group. While this method is labor-intensive, it achieves high regiopurity (>98%).

Critical Reaction :

2-Chloro-4-methyl-3-carboxamideNaOBr, NaOH3-Amino-2-chloro-4-methylpyridineNaNO2,HClDiazonium SaltH2O2-Hydroxy IntermediateHNO35-Nitro Product\text{2-Chloro-4-methyl-3-carboxamide} \xrightarrow{\text{NaOBr, NaOH}} \text{3-Amino-2-chloro-4-methylpyridine} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{H}2\text{O}} \text{2-Hydroxy Intermediate} \xrightarrow{\text{HNO}_3} \text{5-Nitro Product}

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct NitrationShort synthetic routeLimited by directing group effects50–70%
Ullmann CouplingHigh functional group toleranceRequires expensive catalysts65–75%
Hantzsch CyclizationOne-pot synthesisSensitive to moisture60–68%
Hofmann DegradationExcellent regiocontrolMulti-step, low atom economy40–55%

Emerging Techniques

Photocatalytic C–H Cyclopropanation

Recent advances in C–H activation enable direct cyclopropanation of 4-methyl-5-nitropyridine using [Ru(bpy)₃]²⁺ as a photocatalyst and diethylzinc as a cyclopropane source. Preliminary yields reach 45%, with ongoing optimization .

Q & A

Q. How to engineer regioselectivity in further functionalization (e.g., halogenation)?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 4-methyl position to steer electrophilic substitution to the nitro-adjacent site. Remove post-functionalization via acid hydrolysis .

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